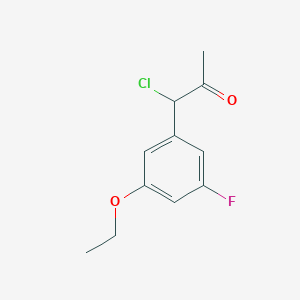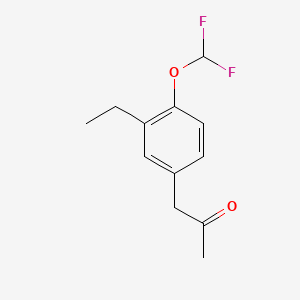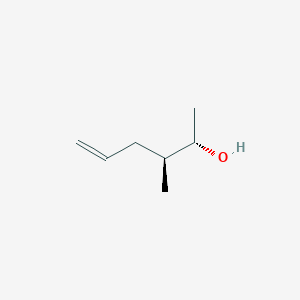
(2S,3S)-3-methylhex-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-methylhex-5-en-2-ol is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond. The presence of chiral centers in the molecule makes it optically active, meaning it can rotate plane-polarized light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methylhex-5-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes that facilitate the reduction process. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of this compound . These methods are advantageous due to their scalability and the ability to produce high-purity products.
化学反応の分析
Types of Reactions
(2S,3S)-3-methylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(2S,3S)-3-methylhex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2S,3S)-3-methylhex-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylhex-5-en-2-ol: A diastereomer with different spatial arrangement of atoms.
(2R,3S)-3-methylhex-5-en-2-ol: Another diastereomer with distinct stereochemistry.
(2R,3R)-3-methylhex-5-en-2-ol: The enantiomer of (2S,3S)-3-methylhex-5-en-2-ol.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in chemical reactions .
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(2S,3S)-3-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3/t6-,7-/m0/s1 |
InChIキー |
KSXVDBSINBXKGA-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](CC=C)[C@H](C)O |
正規SMILES |
CC(CC=C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



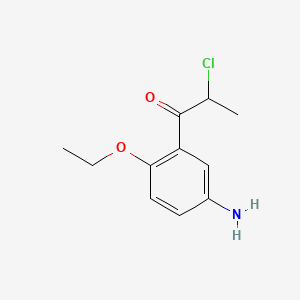
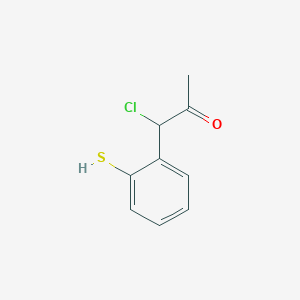

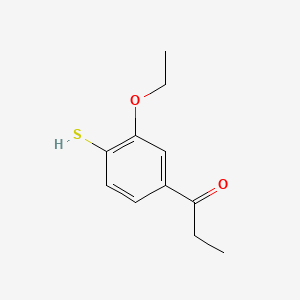
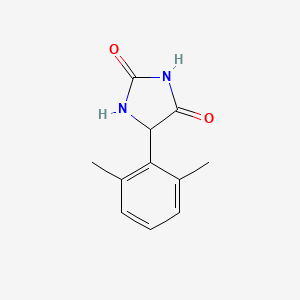
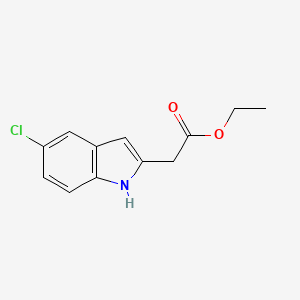
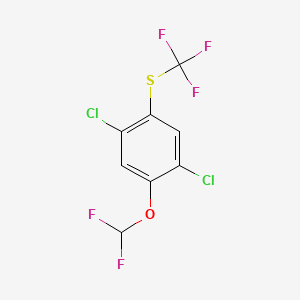
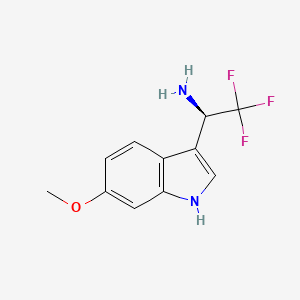
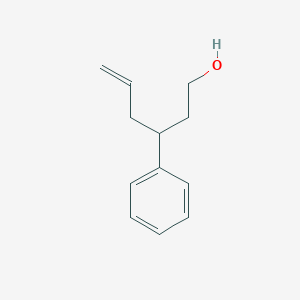

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
